8-Methoxy-3-(4-pyridin-2-ylpiperazine-1-carbonyl)chromen-2-one

Catalog No.
S11203277
CAS No.
M.F
C20H19N3O4
M. Wt
365.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Methoxy-3-(4-pyridin-2-ylpiperazine-1-carbonyl)c...

Product Name

8-Methoxy-3-(4-pyridin-2-ylpiperazine-1-carbonyl)chromen-2-one

IUPAC Name

8-methoxy-3-(4-pyridin-2-ylpiperazine-1-carbonyl)chromen-2-one

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

InChI

InChI=1S/C20H19N3O4/c1-26-16-6-4-5-14-13-15(20(25)27-18(14)16)19(24)23-11-9-22(10-12-23)17-7-2-3-8-21-17/h2-8,13H,9-12H2,1H3

InChI Key

LUCWHOSVEZMKHT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4

8-Methoxy-3-(4-pyridin-2-ylpiperazine-1-carbonyl)chromen-2-one is a chemical compound with the molecular formula C20H19N3O4C_{20}H_{19}N_{3}O_{4} and a molecular weight of 365.4 g/mol. This compound is characterized by its chromenone structure, which includes a methoxy group and a piperazine derivative attached to a pyridine ring. Its IUPAC name reflects its complex structure, indicating the presence of multiple functional groups that contribute to its chemical properties and potential biological activities.

The chemical reactivity of 8-Methoxy-3-(4-pyridin-2-ylpiperazine-1-carbonyl)chromen-2-one can be attributed to its functional groups. The carbonyl group in the piperazine moiety can undergo nucleophilic attack, making it susceptible to reactions such as:

  • Nucleophilic Addition: The carbonyl carbon can react with nucleophiles, leading to the formation of various derivatives.
  • Cyclization Reactions: Under certain conditions, this compound may participate in cyclization reactions to form more complex structures.
  • Hydrolysis: The ester or amide bonds present in the structure can be hydrolyzed under acidic or basic conditions, yielding different products.

These reactions are essential for exploring the compound's synthetic pathways and potential modifications for enhanced biological activity.

8-Methoxy-3-(4-pyridin-2-ylpiperazine-1-carbonyl)chromen-2-one exhibits notable biological activities, primarily due to its interaction with various biological targets. Preliminary studies suggest that compounds with similar structures may possess:

  • Anticancer Properties: Some derivatives have shown efficacy against various cancer cell lines.
  • Antimicrobial Activity: The presence of the piperazine moiety is often associated with antimicrobial effects.
  • Neuroprotective Effects: Some studies indicate potential neuroprotective properties, possibly through modulation of neurotransmitter systems.

Further research is required to elucidate the specific mechanisms of action and therapeutic potentials of this compound.

The synthesis of 8-Methoxy-3-(4-pyridin-2-ylpiperazine-1-carbonyl)chromen-2-one typically involves multi-step organic reactions, including:

  • Formation of Chromenone Core: Starting from appropriate phenolic precursors, the chromenone structure is established through cyclization and oxidation reactions.
  • Piperazine Derivative Synthesis: The piperazine ring is formed via standard methods involving amination or alkylation techniques.
  • Coupling Reaction: The final step usually involves coupling the chromenone core with the piperazine derivative through carbonyl chemistry, often utilizing coupling agents or catalysts to facilitate the reaction.

These synthesis methods are crucial for producing this compound in sufficient yields for research and application purposes.

8-Methoxy-3-(4-pyridin-2-ylpiperazine-1-carbonyl)chromen-2-one has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for the development of new drugs targeting cancer or neurological disorders.
  • Chemical Research: It can be used as a reference compound in studies involving structure-activity relationships (SAR) in medicinal chemistry.
  • Biochemical Studies: Its interactions with biological systems make it a candidate for studying enzyme inhibition and receptor binding.

Interaction studies involving 8-Methoxy-3-(4-pyridin-2-ylpiperazine-1-carbonyl)chromen-2-one are critical for understanding its pharmacodynamics. Key areas of focus include:

  • Binding Affinity: Investigating how well this compound binds to specific receptors or enzymes.
  • Mechanism of Action: Elucidating how this compound exerts its biological effects at the molecular level.
  • Synergistic Effects: Exploring potential synergistic interactions with other compounds to enhance therapeutic efficacy.

These studies provide insights into optimizing the compound for clinical use.

Several compounds share structural similarities with 8-Methoxy-3-(4-pyridin-2-ylpiperazine-1-carbonyl)chromen-2-one, each exhibiting unique properties:

Compound NameMolecular FormulaNotable Features
3-(4-Pyridinyl)piperazineC12H16N2Lacks chromenone structure; primarily studied for neuropharmacological effects
8-MethoxyflavoneC16H14O3Similar methoxy substitution; exhibits anti-inflammatory properties
7-HydroxyflavoneC15H10O4Contains hydroxyl group instead of methoxy; known for antioxidant activity

The uniqueness of 8-Methoxy-3-(4-pyridin-2-ylpiperazine-1-carbonyl)chromen-2-one lies in its specific combination of chromenone and piperazine functionalities, which may confer distinct biological activities not found in other similar compounds.

This detailed overview underscores the significance of 8-Methoxy-3-(4-pyridin-2-ylpiperazine-1-carbonyl)chromen-2-one in chemical research and potential therapeutic applications. Further investigations into its synthesis, biological activity, and interactions will enhance our understanding and utilization of this compound in various scientific fields.

XLogP3

2.4

Hydrogen Bond Acceptor Count

6

Exact Mass

365.13755610 g/mol

Monoisotopic Mass

365.13755610 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-08-2024

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